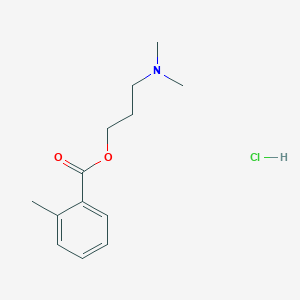
1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride
Description
1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride is a chemical compound with a complex structure. It is related to several other compounds studied for their potential applications in various fields, including medical imaging and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride often involves multi-step chemical reactions. For instance, Matarrese et al. (2000) described a four-step synthesis starting from ethyl-4-pyridyl acetate for a related compound (Matarrese et al., 2000). Similarly, Kotzamani et al. (1994) synthesized a related piperidine derivative through an annelation process involving methylamine and ketone (Kotzamani, H. K. et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray diffraction analysis. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, which share structural features with 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride (Kuleshova, L. et al., 2000).
Chemical Reactions and Properties
Compounds similar to 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride often participate in various chemical reactions. For example, Norén (2021) evaluated a new protecting group, 2-(piperidine-1-yl)-ethyl (PIP), for phenols, which is relevant to the chemical properties of similar compounds (Norén, R., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are critical for their practical applications. However, specific details on the physical properties of 1-methyl-2-(1-piperidinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride are not readily available in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are important for understanding the applications of these compounds. For instance, Thomasberger et al. (1999) detailed the impurity profile of a related compound, emphasizing the importance of understanding the chemical properties for pharmaceutical applications (Thomasberger, A. et al., 1999).
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-14(12-18-10-4-3-5-11-18)22-17(19)13-21-16-8-6-15(20-2)7-9-16;/h6-9,14H,3-5,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJEIINRGFNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)

![2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4018479.png)

![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)


![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)
![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)

![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)